Cas no 1410106-45-4 (8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol)
![8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol structure](https://ja.kuujia.com/scimg/cas/1410106-45-4x500.png)
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol 化学的及び物理的性質
名前と識別子
-
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-(4,6-dimethyl-2-pyrimidinyl)-
- 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
-
- インチ: 1S/C13H19N3O/c1-8-5-9(2)15-13(14-8)16-10-3-4-11(16)7-12(17)6-10/h5,10-12,17H,3-4,6-7H2,1-2H3
- InChIKey: NTZYYLZRJHTCOB-UHFFFAOYSA-N
- ほほえんだ: C12N(C3=NC(C)=CC(C)=N3)C(CC1)CC(O)C2
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6610-0296-10μmol |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6610-0296-15mg |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6610-0296-40mg |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6610-0296-50mg |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6610-0296-3mg |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6610-0296-1mg |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6610-0296-5μmol |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6610-0296-25mg |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6610-0296-10mg |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6610-0296-30mg |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1410106-45-4 | 30mg |
$178.5 | 2023-09-07 |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-olに関する追加情報
Introduction to 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS No. 1410106-45-4)
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS No. 1410106-45-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azabicyclic derivatives and is characterized by its 8-azabicyclo[3.2.1]octan-3-ol core, which is substituted with a 4,6-dimethylpyrimidin-2-yl group. The combination of these structural elements endows the molecule with a range of biological activities, making it a promising candidate for drug development.
The 8-azabicyclo[3.2.1]octan-3-ol scaffold is known for its ability to modulate various biological targets, including receptors, enzymes, and ion channels. The introduction of the 4,6-dimethylpyrimidin-2-yl substituent further enhances the compound's pharmacological profile by conferring additional interactions with these targets. Recent studies have shown that this compound exhibits potent activity against a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
In the context of neurodegenerative diseases, 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been found to exhibit neuroprotective effects by modulating the activity of key enzymes involved in neuronal survival and function. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and dopamine. By reducing the breakdown of these neurotransmitters, the compound may help to maintain their levels in the brain, thereby alleviating symptoms associated with conditions like Parkinson's disease and depression.
Furthermore, 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has demonstrated anti-inflammatory properties, which are crucial for managing chronic inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. The compound's ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) contributes to its anti-inflammatory effects. This dual action—neuroprotective and anti-inflammatory—makes it a versatile candidate for treating multifaceted diseases where both neurological and inflammatory components play a role.
In addition to its neuroprotective and anti-inflammatory activities, 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has shown promise in cancer research. Studies have indicated that the compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been found to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. This inhibition can lead to reduced cell growth and increased cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.
The pharmacokinetic properties of 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol have also been extensively studied to ensure its suitability for clinical use. Preclinical studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, with good oral bioavailability and low toxicity profiles. These characteristics are essential for developing effective drug formulations that can be administered safely to patients.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions between 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol and its biological targets. Molecular docking studies have provided insights into the binding modes of the compound with specific receptors and enzymes, helping researchers optimize its structure for improved potency and selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings pave the way for further clinical investigations to explore its potential as a treatment for various diseases.
In conclusion, 8-(4,6-dimethylpyrimidin-2-y l)-8 -aza bicy clo [ 3 . 2 . 1 ] oct an - 3 - ol (CAS No . 1 4 1 0 1 0 6 - 4 5 - 4 ) represents a promising lead compound in medicinal chemistry due to its unique structural features and diverse biological activities . Ongoing research continues to uncover new applications for this molecule , highlighting its potential as a valuable therapeutic agent in the treatment of neurodegenerative diseases , inflammatory conditions , and cancer .
1410106-45-4 (8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol) 関連製品
- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)
- 1388072-38-5(3-[3-(trifluoromethyl)phenyl]azetidin-3-ol)
- 120003-59-0(2-(Pyridin-3-ylmethoxy)benzoic Acid)
- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)
- 1855646-12-6({2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine)
- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)
- 1804831-45-5(3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2759339-23-4(4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide)
- 1638760-94-7({2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine)
- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)



